1,1-Difluorocyclopropane Dibenzosuberol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

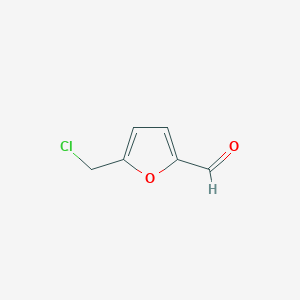

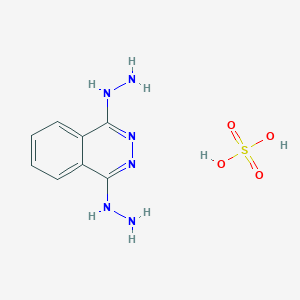

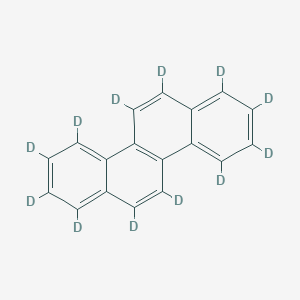

1,1-Difluorocyclopropane dibenzosuberol, also known as 1,1-DFCPD, is a fluorinated cyclopropane derivative of dibenzosuberol (DBS). It is a colorless, odorless, and non-flammable liquid with a boiling point of 80°C (176°F). It is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It has been found to have a number of biochemical and physiological effects, and is widely used in laboratory experiments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

1,1-Difluorocyclopropane Dibenzosuberol (DFCDB) derivatives exhibit promising biological activity. Researchers have investigated their potential as antiviral, antibacterial, and antitumor agents. The incorporation of fluorine atoms enhances drug stability, bioavailability, and metabolic resistance, making DFCDB derivatives attractive candidates for drug development .

Agrochemicals and Crop Protection

DFCDB compounds have shown insecticidal properties. Their unique structure and reactivity make them valuable building blocks for designing novel pesticides. Researchers explore their efficacy against pests while minimizing environmental impact .

Materials Science and Functional Materials

Fluorinated cyclopropanes, including DFCDB derivatives, contribute to the development of functional materials. Their presence can alter electronic properties, solubility, and surface interactions. Scientists investigate their use in organic electronics, sensors, and coatings .

Enantioselective Synthesis

DFCDB derivatives serve as chiral synthons due to their inherent asymmetry. Researchers focus on developing methods to obtain single enantiomers, enabling efficient synthesis of complex molecules with high stereocontrol .

Ring-Opening Reactions

The strained cyclopropane ring in DFCDB compounds undergoes ring-opening reactions. These transformations lead to diverse functional groups, allowing access to structurally intricate molecules. Researchers study these reactions for synthetic applications .

Fluorine-Containing Building Blocks

DFCDB derivatives act as precursors for other fluorine-containing compounds. By exploiting the gem-dihalomethylene fragment, chemists create a variety of fluorinated molecules. These compounds find use in diverse fields, from pharmaceuticals to materials science .

Propiedades

IUPAC Name |

(2S,4R)-3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-15,19H/t13-,14+,15? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQYFHVXFOMLGI-YIONKMFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluorocyclopropane Dibenzosuberol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)